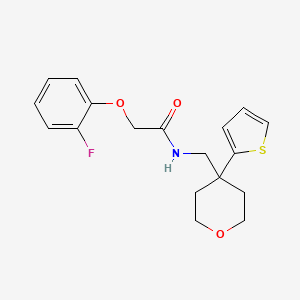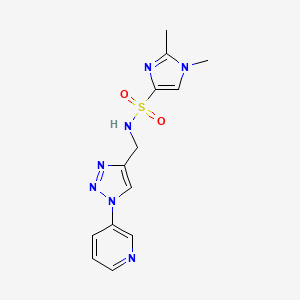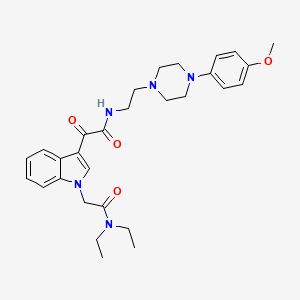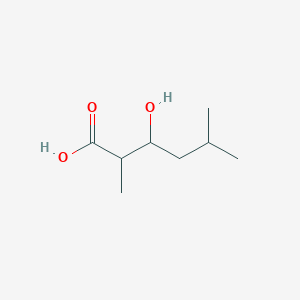![molecular formula C13H14ClN3O2S B2562719 3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione CAS No. 1152683-08-3](/img/structure/B2562719.png)
3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "ACTD" and is a synthetic derivative of pyrazolone. The unique chemical structure of ACTD makes it a promising candidate for various research applications, including cancer research, immunology, and molecular biology.
Mecanismo De Acción
The mechanism of action of ACTD involves the inhibition of topoisomerase II activity, which leads to DNA damage and ultimately cell death. ACTD has also been shown to induce the production of reactive oxygen species (ROS), which can further contribute to DNA damage and apoptosis.
Biochemical and Physiological Effects:
ACTD has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, ACTD has been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ACTD in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, the unique chemical structure of ACTD makes it a versatile compound that can be used in a variety of research applications. However, one limitation of using ACTD is its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research involving ACTD. One area of interest is the development of ACTD-based drugs for cancer treatment. Additionally, further research is needed to fully understand the immunomodulatory and anti-inflammatory effects of ACTD, which may have implications for the treatment of autoimmune diseases. Finally, the potential use of ACTD in combination with other drugs or therapies should be explored to determine its efficacy and safety.
In conclusion, 3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione is a promising compound for scientific research due to its unique chemical structure and potential applications in cancer research, immunology, and molecular biology. Further research is needed to fully understand its mechanism of action and potential applications in the future.
Métodos De Síntesis
The synthesis of ACTD involves the reaction of 4-chloroacetophenone with hydrazine hydrate to produce 4-chlorophenylhydrazine. This intermediate product is then reacted with ethyl acetoacetate and elemental sulfur to produce ACTD. The synthesis of ACTD has been optimized to produce high yields and purity, making it an ideal compound for scientific research.
Aplicaciones Científicas De Investigación
ACTD has been widely studied for its potential applications in cancer research. It has been shown to have anticancer properties by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. Studies have also shown that ACTD can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c14-10-3-1-9(2-4-10)12-7-13(15)17(16-12)11-5-6-20(18,19)8-11/h1-4,7,11H,5-6,8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUFSATWWRPCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-Amino-3-(4-chlorophenyl)pyrazolyl]thiolane-1,1-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2562638.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2562642.png)

![6-[Methyl(phenylmethoxycarbonyl)amino]pyridazine-3-carboxylic acid](/img/structure/B2562647.png)


![N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide](/img/structure/B2562650.png)
![3-[(Tert-butyldimethylsilyl)oxy]oxolane-3-carbaldehyde](/img/structure/B2562651.png)
![1-[2-(2-Furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine](/img/structure/B2562655.png)
![1-(2-bromobenzoyl)-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2562656.png)
![5-[(3-chlorobenzoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/no-structure.png)